molecular formula C8H8Br3N3S B2522902 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide CAS No. 1803595-09-6

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide

Cat. No.: B2522902
CAS No.: 1803595-09-6
M. Wt: 417.95
InChI Key: HDKXNXFHCQTVEB-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide is a chemical compound of interest in medicinal chemistry and materials science research. It features a molecular scaffold combining pyridine and thiazole rings, both of which are privileged structures in drug discovery . The 5-bromopyridin-2-yl moiety can serve as a versatile handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable building block for the creation of diverse chemical libraries . The thiazol-2-amine component is a common pharmacophore found in compounds with a range of biological activities . This combination of features makes it a potentially useful intermediate in the development of novel low-molecular-weight fluorescent materials, as similar pyridine-thiazole derivatives have been investigated for their photophysical properties and aggregation-induced emission enhancement (AIEE) . Researchers can utilize this dihydrobromide salt for its enhanced solubility in various aqueous and polar solvents compared to the free base. This product is intended for research and development purposes strictly in a laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S.2BrH/c9-5-1-2-6(11-3-5)7-4-13-8(10)12-7;;/h1-4H,(H2,10,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXNXFHCQTVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CSC(=N2)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-09-6
Record name 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

    Formation of Thiazole Ring: The brominated pyridine is then reacted with thiourea under basic conditions to form the thiazole ring, resulting in 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine.

    Formation of Dihydrobromide Salt: The final step involves the conversion of the amine to its dihydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine-thiazole derivatives.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the thiazole ring.

    Coupling Reactions: Products are typically more complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block for synthesizing potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly neurological and inflammatory disorders.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine exhibit significant anticancer properties. A study published in 2023 evaluated several thiazole-based compounds derived from this structure and found that they effectively inhibited breast cancer cell proliferation .

CompoundActivityReference
Thiazole Derivative AIC50 = 12 µM
Thiazole Derivative BIC50 = 8 µM

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic structures. Its ability to undergo substitution reactions makes it valuable for developing new materials with desired properties.

Synthetic Pathway Overview

  • Bromination of Pyridine : Converts pyridine to 5-bromopyridine.
  • Thiazole Ring Formation : Reacting with thiourea under basic conditions yields the thiazole structure.
  • Dihydrobromide Formation : Treatment with hydrobromic acid results in the dihydrobromide salt form.
Reaction StepReagentConditions
BrominationNBSMild heat
Thiazole SynthesisThioureaBasic conditions
Salt FormationHBrAcidic conditions

Materials Science

The compound's unique electronic and optical properties make it a candidate for developing novel materials. Research into its application in electronic devices and sensors is ongoing, focusing on its potential as a semiconductor material.

Potential Applications

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic cells
  • Chemical sensors

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide involves its interaction with specific molecular targets. The brominated pyridine ring and thiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and related thiazol-2-amine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Salt Form
Target Compound Thiazole 5-Bromopyridin-2-yl 417.95 Not reported Dihydrobromide (2 HBr)
TH-644 Thiazole 3-Fluoro-4-methoxyphenyl, 4-phenoxyphenyl Not reported Not reported Hydrobromide (1 HBr)
3c (N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine) Thiazole 1,2-Dihydroacenaphthylen-5-yl, 4-ethoxyphenyl Not reported 194.3–197.0 Neutral
5-Bromo-4-methylthiazol-2-amine Thiazole 4-Methyl, 5-bromo Not reported Not reported Neutral
Amthamine dihydrobromide Thiazole 4-Methyl, 5-(2-aminoethyl) Not reported Not reported Dihydrobromide (2 HBr)
5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine Thiadiazole 5-Bromopyridin-2-yl 257.11 Not reported Neutral

Key Observations:

  • Core Heterocycle: The target compound’s thiazole core is distinct from the thiadiazole in , which may alter aromaticity and electronic properties.
  • Substituents: The 5-bromopyridin-2-yl group in the target compound contrasts with bulky aryl groups (e.g., dihydroacenaphthylenyl in ) or alkyl chains (e.g., 2-aminoethyl in ). Bromine’s electronegativity and pyridine’s aromaticity could enhance binding interactions in biological systems.
  • Salt Form: Dihydrobromide salts (target compound, ) likely exhibit higher aqueous solubility compared to hydrobromide () or neutral forms ().

Biological Activity

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features both a brominated pyridine and a thiazole ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C8H8BrN3S·2HBr, and it has a molecular weight of approximately 325.08 g/mol. The structural characteristics of this compound enable it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated pyridine ring can participate in electrophilic substitutions, while the thiazole moiety may facilitate interactions with biological macromolecules. These interactions can lead to the modulation of signaling pathways related to inflammation, cancer proliferation, and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds similar to 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit the proliferation of human glioblastoma U251 cells with IC50 values ranging from 10–30 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiazole derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-based activity study suggested that electron-donating groups on the aromatic rings enhance antimicrobial potency .

Neuroprotective Effects

There is emerging evidence that thiazole-based compounds can serve as acetylcholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease. In vitro assays have shown that certain thiazoles can significantly inhibit acetylcholinesterase activity, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Case Studies

StudyFindings
Anticancer Activity Thiazole derivatives exhibited cytotoxicity against glioblastoma cells with IC50 < 30 µM .Supports the development of thiazole-based therapies for cancer treatment.
Antimicrobial Activity Compounds showed effectiveness against bacterial strains with MIC values comparable to standard antibiotics .Highlights potential for developing new antimicrobial agents.
Neuroprotective Effects Inhibition of acetylcholinesterase was observed in several thiazole derivatives .Suggests potential use in Alzheimer's disease management.

Q & A

Q. How to address inconsistencies in XRD vs. computational geometry predictions?

  • Methodological Answer : Discrepancies may arise from gas-phase vs. solid-state conformations. Reconcile using:
  • DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental XRD data.
  • Hirshfeld surface analysis to quantify intermolecular forces influencing crystal packing .

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